tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in scientific research .
Preparation Methods
The synthesis of tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indole with tert-butyl 1-piperazinecarboxylate. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. For example, the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base has been reported . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the indole or piperazine moiety is substituted with other functional groups. Common reagents and conditions used in these reactions include bases like K3PO4, catalysts like CuBr, and solvents like methylene chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and natural products.
Medicine: Due to its potential biological activities, it is studied for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Another indole derivative with similar synthetic routes and biological activities.
Tert-butyl 1-piperazinecarboxylate: A precursor in the synthesis of various piperazine-containing compounds.
Indole-3-carboxylate derivatives: These compounds share the indole core and exhibit similar biological activities. The uniqueness of this compound lies in its specific structure, which combines the indole and piperazine moieties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-8-18-11-15(20)13-10-19-14-7-5-4-6-12(13)14/h4-7,10,15,18-19H,8-9,11H2,1-3H3 |
InChI Key |
NOEWIPRTUNQYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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